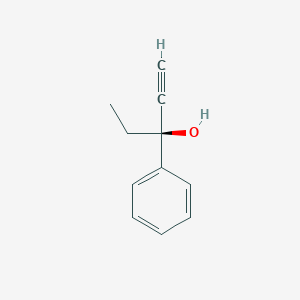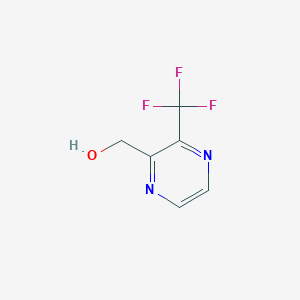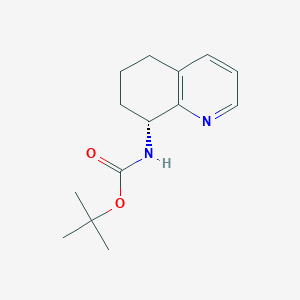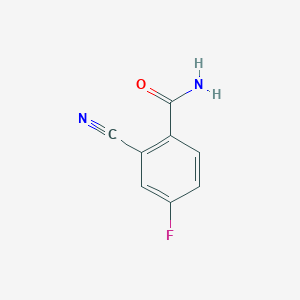
(R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with a chiral pyrrolidine derivative under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)pyrrolidine.
Oxidation: 2-(4-Chloro-3-nitrophenyl)pyrrolidine oxide.
Substitution: 2-(4-Substituted-3-nitrophenyl)pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Chloro-3-nitrophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a pyrrolidine ring.
4-Chloro-3-nitrophenyl Isocyanate: Contains an isocyanate group instead of a pyrrolidine ring.
3-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar but with different stereochemistry.
Uniqueness
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
(2R)-2-(4-chloro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI-Schlüssel |
BQLSIOGBNKLNEV-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
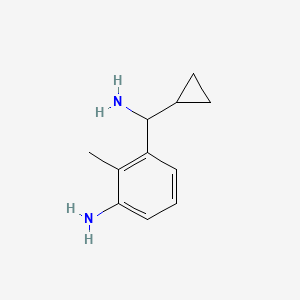
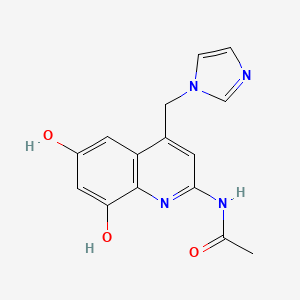
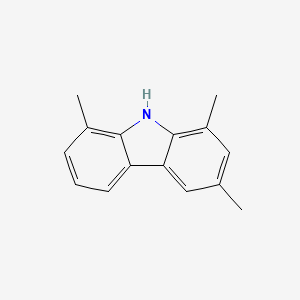

![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)

![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
